3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol
Overview
Description
3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol is a bicyclic amine with a hydroxyl group attached to a propyl chain. This compound is known for its unique structure, which includes a nitrogen atom within a bicyclic framework. It is also referred to as 3-Quinuclidinol or 3-Hydroxyquinuclidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol typically involves the reduction of quinuclidinone derivatives. One common method is the reduction of 3-quinuclidinone using sodium borohydride (NaBH4) in methanol, which yields 3-Quinuclidinol . Another approach involves the catalytic hydrogenation of 3-quinuclidinone using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of this compound often employs similar reduction methods but on a larger scale. The choice of reducing agent and catalyst can vary depending on the desired yield and purity. The process typically involves rigorous purification steps, including recrystallization and distillation, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-quinuclidinone, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol involves its interaction with molecular targets such as cholinergic receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The specific pathways involved depend on the receptor subtype and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound has a similar bicyclic structure but with an acetate group instead of a hydroxyl group.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic framework and is used in the synthesis of tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure, used in drug discovery.
Uniqueness
3-(1-Azabicyclo[222]octan-3-yl)propan-1-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-7-1-2-10-8-11-5-3-9(10)4-6-11/h9-10,12H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEJEBIRNHHWFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666378 | |
Record name | 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761373-48-2 | |
Record name | 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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